molecular formula C25H42N2O19 B561643 (2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 210418-18-1

(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B561643
CAS No.: 210418-18-1
M. Wt: 674.606
InChI Key: GVXWGQLSDZJHFY-RMKBUKBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-beta-Sialyl-N-acetyllactosamine is a biochemical reagent used extensively in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Biochemical Analysis

Biochemical Properties

3’-beta-Sialyl-N-acetyllactosamine interacts with various enzymes, proteins, and other biomolecules. It is directly produced and purified from whey without pretreatment . It serves as an important structural component of glycoproteins and can form complexes with influenza virus hemagglutinin .

Cellular Effects

3’-beta-Sialyl-N-acetyllactosamine has profound effects on various types of cells and cellular processes. It mediates cell-cell recognition and adhesion events through interactions with lectins and selectins . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3’-beta-Sialyl-N-acetyllactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily revolving around mediating cell-cell recognition and adhesion events through interactions with lectins and selectins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3’-beta-Sialyl-N-acetyllactosamine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-beta-Sialyl-N-acetyllactosamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3’-beta-Sialyl-N-acetyllactosamine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

3’-beta-Sialyl-N-acetyllactosamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-beta-Sialyl-N-acetyllactosamine involves the enzymatic transfer of sialic acid to N-acetyllactosamine. This process can be achieved using sialyltransferases, which catalyze the transfer of sialic acid from a donor substrate to an acceptor molecule . The reaction conditions typically involve a buffered solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of 3’-beta-Sialyl-N-acetyllactosamine often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to express the necessary enzymes for the synthesis of this compound. The fermentation process is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-beta-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3’-beta-Sialyl-N-acetyllactosamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3’-Sialyllactose: Another sialylated glycan with similar biological functions.

    6’-Sialyllactose: Differing in the position of the sialic acid linkage.

    N-Acetyllactosamine: The non-sialylated precursor of 3’-beta-Sialyl-N-acetyllactosamine.

Uniqueness: 3’-beta-Sialyl-N-acetyllactosamine is unique due to its specific sialylation pattern, which imparts distinct biological properties. Its ability to interact with a wide range of sialic acid-binding proteins makes it a valuable tool in glycobiology research .

Properties

IUPAC Name

(2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13?,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXWGQLSDZJHFY-RMKBUKBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858388
Record name (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210418-18-1
Record name (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.